(S)-2-Aminooctanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-2-Aminooctanoic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from readily available starting materials. For example, the synthesis can begin with the alkylation of glycine derivatives, followed by subsequent steps to introduce the desired functional groups and achieve the chiral center.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of chiral catalysts can be employed to obtain the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Aminooctanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of activating agents like carbodiimides or acid chlorides.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters.
Scientific Research Applications
(S)-2-Aminooctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of peptides and proteins, playing a role in studying protein structure and function.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Aminooctanoic acid involves its interaction with specific molecular targets. As an amino acid, it can be incorporated into peptides and proteins, influencing their structure and function. The presence of the chiral center allows for specific interactions with enzymes and receptors, leading to distinct biological effects.
Comparison with Similar Compounds
®-2-Aminooctanoic acid: The enantiomer of (S)-2-Aminooctanoic acid, with different spatial arrangement and potentially different biological activity.
2-Aminodecanoic acid: A similar compound with a longer carbon chain, which may exhibit different physical and chemical properties.
2-Aminobutanoic acid: A shorter-chain analogue with distinct reactivity and applications.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in the synthesis of chiral molecules and in studying chiral interactions in biological systems.
Properties
IUPAC Name |
(2S)-2-aminooctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVBCGQVQXPRLD-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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